molecular formula C8H13N3S B100757 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine CAS No. 17899-49-9

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

Cat. No. B100757
CAS RN: 17899-49-9
M. Wt: 183.28 g/mol
InChI Key: MSKNCRMLUUGTDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolo[5,4-c]pyridine derivatives involves various strategies, including multi-component reactions, microwave irradiation, and the use of catalysts like 4-dimethylaminopyridine (DMAP). For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized from thienopyridine hydrazide and substituted aromatic nitriles under microwave irradiation . Another approach includes a five-component cascade reaction utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, and cysteamine hydrochloride to synthesize highly functionalized thiazolo[3,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of thiazolo[5,4-c]pyridine derivatives is characterized by the presence of a thiazole ring fused to a pyridine moiety. The structural analysis of these compounds is often confirmed by spectroscopic methods and, in some cases, by X-ray crystallography. For example, the structure of a related compound, DMTE, was determined by X-ray analysis .

Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine derivatives can undergo various chemical reactions, including cyclization, Mannich base formation, and interaction with different reagents to yield polyfunctionally substituted derivatives. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-c]pyridine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of substituents on the thiazole and pyridine rings can significantly affect these properties. Additionally, the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds are analyzed to predict their drug-like characteristics. For example, a series of synthesized compounds showed good drug-like properties and potential antifungal activity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Transformations into Carboxylates : Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a compound related to 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine, can be transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This showcases its utility in synthesizing various carboxylate derivatives (Albreht et al., 2009).

  • Structural Analyses : The compound's related structures, like Dabigatran etexilate tetrahydrate, demonstrate the formation of dihedral angles between different rings, showcasing complex geometric configurations suitable for advanced structural studies (Liu et al., 2012).

  • Multicomponent Synthesis : A related compound, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetate, demonstrates the compound's potential in multicomponent reactions to yield diverse pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Applications in Medicine and Biology

  • Anticancer Activity : Novel pyridine-thiazole hybrid molecules related to the compound showed significant antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents (Ivasechko et al., 2022).

  • Antimicrobial and Antioxidant Potential : Some derivatives of the compound exhibited moderate to good antioxidant and antimicrobial activities, suggesting its utility in developing new antimicrobial agents (Youssef & Amin, 2012).

  • Antifungal Agents : Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine showed potential as antifungal agents, particularly effective against Candida albicans, indicating their use in developing new antifungal treatments (Sangshetti et al., 2014).

properties

IUPAC Name

5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-11-4-3-6-7(5-11)12-8(9)10-6/h2-5H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKNCRMLUUGTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366488
Record name 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine

CAS RN

17899-49-9
Record name 5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17899-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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